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Abstract
Ruzinurad (SHR4640) is a novel, potent, and selective inhibitor of the urate transporter 1

(URAT1) currently under investigation for the treatment of hyperuricemia and gout.[1][2] By

specifically targeting URAT1 in the renal proximal tubules, ruzinurad blocks the reabsorption of

uric acid, thereby increasing its urinary excretion and lowering serum uric acid (sUA) levels.[2]

This technical guide provides a comprehensive overview of the mechanism of action,

preclinical and clinical development, pharmacokinetics, and safety profile of ruzinurad.

Detailed experimental protocols and quantitative data from key studies are presented to offer a

thorough understanding of this promising therapeutic agent.

Introduction to Hyperuricemia and Gout
Hyperuricemia, characterized by elevated serum uric acid levels, is a critical factor in the

pathogenesis of gout, a painful inflammatory arthritis.[2] Gout arises from the deposition of

monosodium urate crystals in and around the joints, leading to acute flares of intense pain,

swelling, and redness.[2] While xanthine oxidase inhibitors (XOIs) like febuxostat are standard

treatments that reduce uric acid production, a significant number of patients do not achieve

target sUA levels with XOI monotherapy.[1] This has driven the development of uricosuric

agents like ruzinurad, which offer an alternative and complementary mechanism of action to

manage hyperuricemia.[1]
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Mechanism of Action of Ruzinurad
Ruzinurad exerts its therapeutic effect by selectively inhibiting URAT1, a key transporter

responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.

[2] By blocking URAT1, ruzinurad promotes the excretion of uric acid in the urine, leading to a

reduction in serum uric acid concentrations.[2]

URAT1 Signaling Pathway
The following diagram illustrates the role of URAT1 in uric acid reabsorption and the

mechanism of inhibition by ruzinurad.
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Caption: Mechanism of URAT1 inhibition by ruzinurad in the renal proximal tubule.

Preclinical Development
In Vitro Efficacy
Ruzinurad has demonstrated potent and selective inhibition of URAT1 in in vitro assays.

Parameter Value Assay System

IC50 33.7 nM
Inhibition of human URAT1

expressed in HEK293 cells

Table 1: In Vitro Inhibitory

Activity of Ruzinurad[3]
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Preclinical Animal Models
The efficacy of ruzinurad in lowering serum uric acid has been evaluated in various animal

models of hyperuricemia. These models are typically induced by the administration of a uricase

inhibitor, such as potassium oxonate, often in combination with a purine-rich diet or uric acid

precursors like hypoxanthine or adenine to elevate sUA levels.[4]

Clinical Development
Ruzinurad has undergone Phase I, II, and III clinical trials to evaluate its safety, efficacy, and

pharmacokinetics.[2][5]

Phase II Clinical Trial Efficacy
A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and

safety of ruzinurad in combination with febuxostat in patients with primary gout and

hyperuricemia who had an inadequate response to febuxostat alone.[1][6]

Endpoint (Week 12)
Ruzinurad 10 mg +

Febuxostat

Ruzinurad 5 mg +

Febuxostat

Placebo +

Febuxostat

Proportion of patients

achieving sUA ≤360

µmol/L

56.9% 53.1% 13.7%

Proportion of patients

achieving sUA ≤300

µmol/L

43.1% 38.8% 9.8%

Mean percent

reduction in sUA from

baseline

-37.7% -30.1% -8.7%

Table 2: Efficacy of

Ruzinurad in

Combination with

Febuxostat in a Phase

II Clinical Trial[6]
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Another Phase II study compared different doses of ruzinurad monotherapy to placebo and

benzbromarone.[7]

Endpoint (Week

5)

Ruzinurad 10

mg
Ruzinurad 5 mg

Benzbromarone

50 mg
Placebo

Proportion of

patients

achieving sUA

≤360 µmol/L

72.5% 32.5% 61.5% 0%

Mean percent

reduction in sUA

from baseline

46.8% 32.7% 41.8% 5.9%

Table 3: Efficacy

of Ruzinurad

Monotherapy in a

Phase II Clinical

Trial[7]

Phase III Clinical Trial
A Phase III clinical trial (NCT04956432) has been completed, which was a multicenter,

randomized, double-blind, allopurinol-controlled study to evaluate the efficacy and safety of

ruzinurad in subjects with gout.[5][8]

Safety and Tolerability
Across clinical trials, ruzinurad has been generally well-tolerated.[1][7] The most common

treatment-emergent adverse events (TEAEs) are gout flares, which is an expected outcome

when initiating urate-lowering therapy.[1]
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Adverse Event
Ruzinurad 10 mg +

Febuxostat

Ruzinurad 5 mg +

Febuxostat

Placebo +

Febuxostat

Any TEAE 74.5% 87.8% 80.4%

Gout Flares 39.2% 49.0% 45.1%

Table 4: Common

Treatment-Emergent

Adverse Events in a

Phase II Combination

Therapy Trial[1]

Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies have been conducted to characterize the absorption, distribution,

metabolism, and excretion of ruzinurad.

Pharmacokinetic Parameter Value/Description

Effect of Food

A high-fat, high-calorie meal did not significantly

affect the main pharmacokinetic parameters of a

single 10 mg dose of ruzinurad. The 90%

confidence intervals for the geometric mean

ratios of AUC0-t and AUC0-∞ were within the

equivalence criteria of 0.80-1.25.[9]

Drug-Drug Interactions

Co-administration with febuxostat was not

associated with any clinically relevant

pharmacokinetic drug interactions.[10]

Table 5: Pharmacokinetic Properties of

Ruzinurad

Further research is needed to fully elucidate the absolute bioavailability, plasma protein

binding, specific metabolic pathways including the cytochrome P450 enzymes involved, and

routes of excretion of ruzinurad.
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Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of

compounds against URAT1.
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Caption: Workflow for an in vitro URAT1 inhibition assay.
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Detailed Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1

(hURAT1) are cultured in appropriate media.

Cell Seeding: Cells are seeded into 24-well plates and grown to a confluent monolayer.

Compound Pre-incubation: Cells are washed and pre-incubated with varying concentrations

of ruzinurad or vehicle control in a buffer solution for a specified time.

Uric Acid Uptake: A solution containing radiolabeled uric acid (e.g., [14C]uric acid) is added

to the wells to initiate the uptake assay.

Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly

washing the cells with ice-cold buffer to remove extracellular uric acid.

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is

measured using a scintillation counter.

Data Analysis: The percentage of inhibition at each ruzinurad concentration is calculated

relative to the vehicle control, and the IC50 value is determined by non-linear regression

analysis.

Clinical Trial Protocol (Phase II Combination Therapy)
The following provides a general outline of the methodology for a Phase II clinical trial

evaluating ruzinurad in combination with an XOI.
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Caption: Logical workflow of a Phase II clinical trial for ruzinurad.

Key Methodological Aspects:

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]

Patient Population: Patients with primary gout and hyperuricemia with an inadequate

response to a stable dose of febuxostat.[1]
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Inclusion Criteria: Typically include a serum uric acid level above a certain threshold (e.g.,

≥390 µmol/L) despite ongoing febuxostat treatment.[1]

Exclusion Criteria: May include severe renal impairment or a recent history of gout flares.[11]

Intervention: Patients are randomized to receive oral ruzinurad (e.g., 5 mg or 10 mg daily)

or a matching placebo, in addition to their ongoing stable dose of febuxostat.[1]

Primary Endpoint: The proportion of patients achieving a target serum uric acid level (e.g.,

≤360 µmol/L) at a specified time point (e.g., Week 12).[1]

Secondary Endpoints: May include the proportion of patients achieving a lower sUA target

(e.g., ≤300 µmol/L), the mean percentage change in sUA from baseline, and safety and

tolerability assessments.[1]

Safety Assessments: Include monitoring of treatment-emergent adverse events, laboratory

parameters, and vital signs throughout the study.[1]

Conclusion
Ruzinurad is a promising URAT1 inhibitor for the management of hyperuricemia and gout. Its

potent and selective mechanism of action, demonstrated efficacy in lowering serum uric acid

levels both as a monotherapy and in combination with xanthine oxidase inhibitors, and a

generally favorable safety profile position it as a valuable potential addition to the therapeutic

armamentarium for gout. Further elucidation of its complete pharmacokinetic profile and results

from ongoing and future clinical trials will continue to define its role in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hcplive.com [hcplive.com]

2. What is Ruzinurad used for? [synapse.patsnap.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.hcplive.com/view/gout-patients-on-ruzinurad-were-more-likely-to-achieve-target-serum-uric-acid-level
https://pdfs.semanticscholar.org/ea9b/17d069d3a933de16502196384c6ccb1b2c28.pdf
https://www.benchchem.com/product/b3181943?utm_src=pdf-body
https://www.hcplive.com/view/gout-patients-on-ruzinurad-were-more-likely-to-achieve-target-serum-uric-acid-level
https://www.hcplive.com/view/gout-patients-on-ruzinurad-were-more-likely-to-achieve-target-serum-uric-acid-level
https://www.hcplive.com/view/gout-patients-on-ruzinurad-were-more-likely-to-achieve-target-serum-uric-acid-level
https://www.hcplive.com/view/gout-patients-on-ruzinurad-were-more-likely-to-achieve-target-serum-uric-acid-level
https://www.benchchem.com/product/b3181943?utm_src=pdf-body
https://www.benchchem.com/product/b3181943?utm_src=pdf-custom-synthesis
https://www.hcplive.com/view/gout-patients-on-ruzinurad-were-more-likely-to-achieve-target-serum-uric-acid-level
https://synapse.patsnap.com/article/what-is-ruzinurad-used-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

4. clinexprheumatol.org [clinexprheumatol.org]

5. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of
Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]

6. go.drugbank.com [go.drugbank.com]

7. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of
the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC
[pmc.ncbi.nlm.nih.gov]

9. Effect of Food on the Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of
SHR4640, a Selective Urate Transporter 1 Inhibitor, in Healthy Chinese Male Volunteers -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor,
SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary
Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [Ruzinurad for the Treatment of Hyperuricemia and
Gout: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3181943#ruzinurad-for-the-treatment-of-
hyperuricemia-and-gout]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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